2-Tiofenoetanimidamida

Descripción general

Descripción

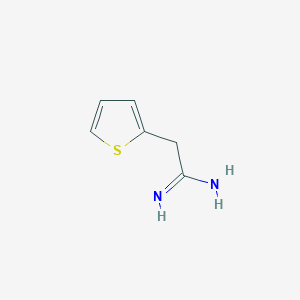

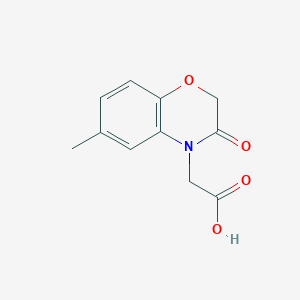

2-Thiopheneethanimidamide, also known as 2-thiopheneethylaminamide or 2-thiopheneethanamide, is a heterocyclic organic compound and a derivative of thiophene. It is a colorless solid that is soluble in polar solvents such as water and alcohols. 2-Thiopheneethanimidamide is a versatile compound with potential applications in a variety of fields, including medicine, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Química Medicinal

Los análogos basados en tiofeno, incluyendo la 2-Tiofenoetanimidamida, han sido de interés para los científicos como posibles compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Fármacos Antiinflamatorios

Se ha informado que los derivados del tiofeno poseen propiedades antiinflamatorias . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios.

Agentes Anticancerígenos

Los derivados del tiofeno, como el 2-Butiltiofeno, se han utilizado como materias primas en la síntesis de agentes anticancerígenos . Esto indica que la this compound también podría tener aplicaciones potenciales en el tratamiento del cáncer.

Agentes Antiateroscleróticos

El 2-Octiltiofeno, otro derivado del tiofeno, se ha utilizado en la síntesis de agentes antiateroscleróticos . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de la aterosclerosis.

Química Industrial

Los derivados del tiofeno se utilizan en la química industrial, particularmente como inhibidores de la corrosión . Esto sugiere que la this compound podría tener aplicaciones en este campo.

Ciencia de Materiales

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto indica que la this compound podría usarse potencialmente en el desarrollo de nuevos materiales semiconductores.

Diodos Orgánicos Emisores de Luz (OLED)

Los derivados del tiofeno se han utilizado en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que la this compound podría tener aplicaciones potenciales en la producción de OLED.

Transistores de Efecto de Campo Orgánico (OFET)

Los derivados del tiofeno se han utilizado en el desarrollo de transistores de efecto de campo orgánico (OFET) . Esto indica que la this compound podría usarse potencialmente en la producción de OFET.

Mecanismo De Acción

Target of Action

2-Thiopheneethanimidamide, also known as 2-thiophen-2-ylethanimidamide, is a heterocyclic organic compound , suggesting that they may interact with multiple targets in the body.

Mode of Action

. The specific interactions and resulting changes would depend on the particular targets of 2-Thiopheneethanimidamide.

Biochemical Pathways

For instance, some thiophene derivatives have been shown to impact the 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis .

Result of Action

. The specific effects of 2-Thiopheneethanimidamide would depend on its particular targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Thiopheneethanimidamide. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the biological environment, including the presence of specific targets, the state of the cells or tissues it interacts with, and the overall physiological state of the individual.

Safety and Hazards

Direcciones Futuras

Thiophene-based compounds are regarded as valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma . Future research may focus on developing selective inhibitors of neuronal nitric oxide synthase (nNOS) that exhibit excellent in vitro efficacy in melanoma cell lines .

Análisis Bioquímico

Biochemical Properties

2-Thiopheneethanimidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a reactant in the synthesis of pyrimidine derivatives and acylguanidines, which are important in medicinal chemistry . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of thiophene compounds, leading to the formation of reactive metabolites . These interactions can result in covalent binding to proteins, affecting their function and potentially leading to toxic effects.

Cellular Effects

2-Thiopheneethanimidamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, thiophene compounds can induce hepatotoxicity by forming reactive metabolites that covalently bind to liver proteins, leading to cell damage . Additionally, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification processes, impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-Thiopheneethanimidamide involves its interaction with biomolecules at the molecular level. This compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that covalently bind to proteins . These binding interactions can result in enzyme inhibition or activation, altering cellular processes. For example, the covalent binding of reactive metabolites to cytochrome P450 can inhibit its activity, affecting the metabolism of other compounds and leading to toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiopheneethanimidamide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene compounds can undergo degradation, leading to the formation of reactive metabolites that persist and cause long-term cellular damage . The stability of 2-Thiopheneethanimidamide in various conditions can influence its effectiveness and toxicity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Thiopheneethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At higher doses, it can lead to toxic effects, including hepatotoxicity and other adverse reactions . Threshold effects have been observed, where a certain dosage level triggers significant toxic responses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-Thiopheneethanimidamide is involved in various metabolic pathways, including oxidation by cytochrome P450 enzymes . This process leads to the formation of reactive metabolites that can interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors in these pathways can influence its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-Thiopheneethanimidamide within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . The compound can be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability. Understanding these factors is crucial for predicting the compound’s localization and accumulation in specific tissues.

Subcellular Localization

2-Thiopheneethanimidamide’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

2-thiophen-2-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEMXCIELABZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391084 | |

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28424-54-6 | |

| Record name | 2-Thiopheneethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)